molecular formula C9H12N4O B13342558 (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13342558
M. Wt: 192.22 g/mol
InChI Key: LISOYRQCRLAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a high-purity heterocyclic compound of significant interest in scientific research and development. With a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol, its structure features two distinct pyrazole rings connected via a methanol bridge, with an ethyl group at the 1-position of the pyrazol-5-yl ring . This unique architecture makes it a valuable building block in synthetic and medicinal chemistry for the construction of more complex pharmaceutical compounds and ligands . The compound serves as a versatile precursor in organic synthesis. It can undergo various chemical transformations, including oxidation of its hydroxyl group to form ketones or aldehydes, reduction to generate different derivatives, and substitution reactions on the pyrazole rings with various electrophiles . In research applications, this compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of molecules with potential therapeutic effects . Its relevance extends to materials science, where it contributes to the development of new materials with specific properties, and in biological studies, where it can act as a probe to investigate biological processes and interactions . The mechanism of action for this compound is application-dependent but often involves interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity . Pyrazole derivatives, as a class, are well-known for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and antifungal activities, underscoring the potential of this core structure in drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(2-ethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-2-13-8(3-4-12-13)9(14)7-5-10-11-6-7/h3-6,9,14H,2H2,1H3,(H,10,11)

InChI Key

LISOYRQCRLAOAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at 0°C to room temperature over 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (Target) C9H12N4O - 1-Ethyl (pyrazol-5-yl)
- Unsubstituted (pyrazol-4-yl)
- Methanol bridge
~208.23* Dual pyrazole system; ethyl enhances steric bulk
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol C9H12N4O - 1,4-Dimethyl (pyrazol-5-yl)
- Unsubstituted (pyrazol-4-yl)
192.22 Methyl groups reduce steric hindrance vs. ethyl
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C7H12N2O - 1-Ethyl, 5-methyl (pyrazol-4-yl) 156.19 Single pyrazole ring; methyl and ethyl substituents
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C12H11F3N2O2 - 1-Methyl, 5-phenoxy, 3-CF3 (pyrazol-4-yl) 272.22 Electron-withdrawing CF3 and phenoxy groups increase lipophilicity
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C11H10N2O2 - 1-Phenyl, 5-hydroxy (pyrazol-4-yl)
- Acetyl group
202.21 Ketone replaces methanol; phenyl enhances π-π interactions

Physicochemical Properties

  • Solubility: The target compound’s methanol bridge may improve water solubility compared to lipophilic analogues like the CF3-phenoxy derivative .
  • Melting Points: While direct data is absent, analogues such as 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (mp 173.1°C ) suggest pyrazole derivatives often exhibit high melting points due to hydrogen bonding and rigidity.

Biological Activity

The compound (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Pyrazole Derivatives : The initial step typically includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form substituted pyrazoles.
  • Formation of Methanol Derivative : The incorporation of methanol into the structure can be achieved through reductive amination or similar reactions to yield the final product.

Anticancer Activity

Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these activities typically range from 2.43 to 14.65 μM, indicating potent growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Apoptosis induction
10cMDA-MB-2317.84Caspase activation

The mechanism of action for these compounds often involves microtubule destabilization and apoptosis induction through caspase activation .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In various studies, compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

While less studied, some pyrazole derivatives have demonstrated antimicrobial activity against different bacterial strains. The presence of specific substituents on the pyrazole ring can enhance this activity, making it a promising area for further research .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on MDA-MB-231 Cells : A study involving this compound showed that treatment at concentrations as low as 2.5 μM led to significant morphological changes indicative of apoptosis.
  • Combination Therapy : Research has indicated that combining pyrazole derivatives with existing chemotherapeutics may enhance efficacy against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For pyrazole derivatives, reflux conditions in ethanol or methanol with stoichiometric control are critical. For example, similar pyrazole alcohols are synthesized by reacting pyrazolone precursors with aldehydes under reflux (70–80°C) for 6–8 hours, achieving yields of 60–75% . Key parameters include:
  • Solvent : Ethanol/methanol for solubility and stability.
  • Catalyst : Acidic (e.g., glacial acetic acid) or basic conditions, depending on the substrate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR : 1^1H and 13^13C NMR to identify substituents on pyrazole rings and the methanol group (e.g., δ ~4.5 ppm for -CH2_2OH) .
  • FT-IR : O-H stretching (~3200–3500 cm1^{-1}) and C=N/C-O bonds (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ = 235.12) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is gold-standard for absolute configuration determination. Key steps:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL (e.g., SHELX-2018) for least-squares refinement, with R-factor < 0.05. Hydrogen atoms are added geometrically or via difference Fourier maps .
  • Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (O-H···N, ~2.8 Å) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting) may arise from tautomerism or dynamic effects. Strategies:
  • Variable-Temperature NMR : Resolve rotational barriers (e.g., -CH2_2OH rotation).
  • DFT Calculations : Compare experimental vs. computed 13^13C chemical shifts (B3LYP/6-311+G(d,p)) .
  • 2D NMR : HSQC/HMBC to confirm connectivity (e.g., correlation between pyrazole C-4 and methanol proton) .

Q. What methodologies assess the biological activity of pyrazole-based analogs?

  • Methodological Answer :
  • Kinase Inhibition Assays : Measure IC50_{50} using TR-FRET (e.g., TrkA kinase inhibition via KRC-108 analogs) .
  • Antimicrobial Screening : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Molecular Docking : AutoDock Vina to predict binding modes (e.g., pyrazole-OH interacting with ATP-binding pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.